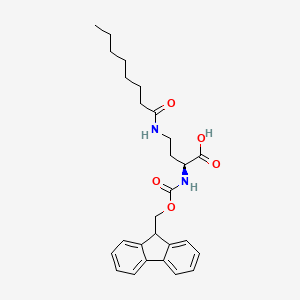

Fmoc-l-dab(octanoyl)-oh

カタログ番号 B2383300

CAS番号:

1983858-56-5

分子量: 466.578

InChIキー: KCZNTWNAXFUELY-DEOSSOPVSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-l-dab(octanoyl)-oh is a chemical compound that has been widely studied in the field of scientific research. This compound is primarily used for its ability to act as a peptide-based inhibitor of enzymes, which has led to its use in a variety of different applications. In

科学的研究の応用

Antibacterial Synergy Development

- Field : Biomaterials Science

- Application Summary : Fmoc conjugated amino acids, especially Fmoc-phenylalanine (Fmoc-F), have been discovered to have antimicrobial properties specific to Gram-positive bacteria including MRSA . Their weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane .

- Methods of Application : A formulation of Fmoc-F with the Gram-negative specific antibiotic aztreonam (AZT) was prepared. This formulation displayed antibacterial activity against both Gram-positive and Gram-negative bacteria and significantly reduced the bacterial load in a mouse wound infection model .

- Results : The combination produced a synergistic effect and higher efficacy against P. aeruginosa due to the increased Fmoc-F permeability by AZT through the bacterial membrane .

Flavin-dependent Monooxygenases

- Field : Biochemistry and Biophysics

- Application Summary : Flavin-dependent monooxygenases catalyze a wide variety of redox reactions in important biological processes and are responsible for the synthesis of highly complex natural products .

- Methods of Application : The review summarizes recent advancements in the flavin-dependent monooxygenase field including aspects of flavin dynamics, formation and stabilization of reactive species, and the hydroxylation mechanism .

- Results : The activity of some flavin-dependent monooxygenases have been shown to be essential for the virulence of several human pathogens .

Peptide Synthesis

- Field : Biochemistry

- Application Summary : Fmoc is commonly used in peptide synthesis, which is a process of adding amino acids repeatedly. The synthesis direction is generally from the C-terminus (carboxyl end) to the N-terminus (amino end) .

- Methods of Application : The Fmoc protected column and monomer need to be deprotected with a basic solvent (piperidine). The carboxyl group of the next amino acid is activated and dissolved, and the activated monomer is crosslinked with the free amino group under the action of a crosslinking agent to form a peptide bond .

- Results : This method greatly reduces the difficulty of purifying each product and is now widely used in peptide synthesis .

Antibacterial Wound Management

- Field : Medical Science

- Application Summary : Fmoc conjugated amino acids, especially Fmoc-phenylalanine (Fmoc-F), have been discovered to have antimicrobial properties specific to Gram-positive bacteria including MRSA . A formulation of Fmoc-F with the Gram-negative specific antibiotic aztreonam (AZT) displayed antibacterial activity against both Gram-positive and Gram-negative bacteria and significantly reduced the bacterial load in a mouse wound infection model .

- Methods of Application : The formulation was prepared and applied to a mouse wound infection model .

- Results : The combination produced a synergistic effect and higher efficacy against P. aeruginosa due to the increased Fmoc-F permeability by AZT through the bacterial membrane .

Drug Peptide Synthesis

- Field : Pharmaceutical Chemistry

- Application Summary : Fmoc is widely used in the synthesis of drug peptides . Drug peptides are a type of therapeutic agent that can be used to treat a variety of diseases .

- Methods of Application : The Fmoc protected column and monomer need to be deprotected with a basic solvent (piperidine). The carboxyl group of the next amino acid is activated and dissolved, and the activated monomer is crosslinked with the free amino group under the action of a crosslinking agent to form a peptide bond .

- Results : This method greatly reduces the difficulty of purifying each product and is now widely used in the synthesis of drug peptides .

Bioconjugation

- Field : Biochemistry

- Application Summary : Fmoc is used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .

- Methods of Application : The Fmoc protected column and monomer need to be deprotected with a basic solvent (piperidine). The carboxyl group of the next amino acid is activated and dissolved, and the activated monomer is crosslinked with the free amino group under the action of a crosslinking agent to form a peptide bond .

- Results : This method is widely used in the preparation of bioconjugates for various applications, including drug delivery and molecular imaging .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(octanoylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O5/c1-2-3-4-5-6-15-25(30)28-17-16-24(26(31)32)29-27(33)34-18-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,23-24H,2-6,15-18H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZNTWNAXFUELY-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-l-dab(octanoyl)-oh | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2383219.png)

![Ethyl 2-(2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)acetate](/img/structure/B2383224.png)

![6-Acetyl-2-(1-(4-chlorophenyl)cyclopentanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2383231.png)

![2-(2-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2383234.png)

![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-ethyl-4-pyrimidinol](/img/structure/B2383238.png)